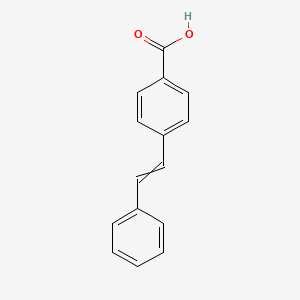

4-(2-phenylethenyl)benzoic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H12O2 |

|---|---|

Molecular Weight |

224.25 g/mol |

IUPAC Name |

4-(2-phenylethenyl)benzoic acid |

InChI |

InChI=1S/C15H12O2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H,(H,16,17) |

InChI Key |

IAGXTPCOGVFRSQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)O |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthesis Methodologies of 4 2 Phenylethenyl Benzoic Acid

Established Synthetic Pathways

The primary methods for synthesizing the carbon-carbon double bond in 4-(2-phenylethenyl)benzoic acid are the Wittig reaction, Heck coupling, and the Horner-Wadsworth-Emmons reaction.

The Wittig reaction is a widely used method for alkene synthesis from aldehydes or ketones. chegg.comorganic-chemistry.orgmnstate.edu It involves the reaction of a phosphorus ylide, also known as a phosphorane, with a carbonyl compound. chegg.commnstate.edu The general mechanism proceeds through the formation of a betaine (B1666868) intermediate which then collapses to an oxaphosphetane, ultimately yielding the alkene and a phosphine (B1218219) oxide byproduct. organic-chemistry.orgmnstate.edu

The initial step in this Wittig synthesis route is the formation of a phosphonium (B103445) salt. rsc.org This is typically achieved through a nucleophilic substitution (SN2) reaction between a phosphine, most commonly triphenylphosphine (B44618), and an alkyl halide. rsc.org For the synthesis of this compound, a suitable starting material is a 4-(halomethyl)benzoic acid derivative, such as 4-(bromomethyl)benzoic acid. rsc.orgscribd.com

Triphenylphosphine acts as an excellent nucleophile, readily reacting with 4-(bromomethyl)benzoic acid to furnish the corresponding triphenylphosphonium salt, 4-carboxybenzyltriphenylphosphonium bromide. rsc.orgscribd.com This reaction is often carried out in a suitable solvent like acetone (B3395972) and may require heating under reflux to proceed to completion. chegg.com

Reaction Scheme: Phosphonium Salt Formation

The phosphonium salt is then deprotonated by a base to generate the phosphorus ylide. rsc.org The choice of base is crucial and depends on the acidity of the proton on the carbon adjacent to the phosphorus atom. In this case, the presence of the benzoic acid group can influence the reaction conditions. The ylide is typically not isolated and is generated in situ. rsc.org

Once formed, the nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of an aldehyde. For the synthesis of this compound, benzaldehyde (B42025) is the required aldehyde. The subsequent steps of the Wittig reaction mechanism lead to the formation of the desired alkene, this compound, and triphenylphosphine oxide. rsc.org The stereochemical outcome of the Wittig reaction, yielding either the (E)- or (Z)-isomer, is dependent on the nature of the ylide and the reaction conditions. organic-chemistry.orgrsc.org Stabilized ylides generally favor the formation of (E)-alkenes. organic-chemistry.org

Reaction Scheme: Ylide Formation and Coupling

The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction used to form substituted alkenes. rug.nl It typically involves the reaction of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. rug.nl For the synthesis of this compound, this could involve the coupling of 4-halobenzoic acid (e.g., 4-iodobenzoic acid or 4-bromobenzoic acid) with styrene.

The catalytic cycle of the Heck reaction involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the final product and regenerates the palladium catalyst. The choice of palladium source, ligands, base, and solvent is critical for the success and efficiency of the reaction. rug.nl This method is a key step in the production of several fine chemicals on an industrial scale. rug.nl

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions. wikipedia.orgslideshare.net A key advantage of the HWE reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed from the reaction mixture. wikipedia.org More importantly, the HWE reaction generally favors the formation of (E)-alkenes with high stereoselectivity. wikipedia.orgnrochemistry.comorganic-chemistry.org

The reaction begins with the deprotonation of a phosphonate ester to form a stabilized carbanion. wikipedia.org This carbanion then reacts with an aldehyde or ketone. For synthesizing this compound, a diethyl (4-carboxybenzyl)phosphonate would be reacted with benzaldehyde. The stereochemical outcome is largely determined by the thermodynamics of the intermediate oxaphosphetane, which preferentially leads to the more stable (E)-alkene. wikipedia.orgnrochemistry.com

For instances where the (Z)-isomer is the desired product, the Still-Gennari modification of the HWE reaction can be employed. nrochemistry.comyoutube.com This variation uses phosphonates with electron-withdrawing groups and specific bases (like potassium hexamethyldisilazide) to kinetically favor the formation of the (Z)-alkene. nrochemistry.comyoutube.com

Wittig Reaction Approaches

Optimization of Synthetic Conditions

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often varied include the choice of catalyst, solvent, base, temperature, and reaction time.

Below is a representative data table illustrating how reaction conditions can be optimized for a generic Heck coupling reaction, a common method for this type of synthesis.

| Entry | Palladium Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | NEt₃ | DMF | 100 | 65 |

| 2 | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | 100 | 78 |

| 3 | Pd(PPh₃)₄ | NaOAc | DMAc | 120 | 85 |

| 4 | Pd/C | K₂CO₃ | Toluene/Water | 110 | 72 |

| 5 | Palladacycle | NEt₃ | Toluene | 110 | 90 |

Research indicates that for Heck reactions, palladacycles can be highly stable and effective catalysts, often leading to higher yields at elevated temperatures. rug.nl For Wittig and HWE reactions, the choice of base and solvent system is critical in controlling the reactivity of the ylide and the stereoselectivity of the olefination. organic-chemistry.org

Solvent Selection and Reaction Temperature Effects

The selection of appropriate solvents and the control of reaction temperature are paramount for optimizing the synthesis of this compound, particularly in multi-step procedures like the Wittig reaction. Each stage of the synthesis often requires distinct conditions to maximize yield and purity.

In the initial step of a Wittig synthesis, the formation of a phosphonium salt from a starting material like 4-(bromomethyl)benzoic acid methyl ester and triphenylphosphine benefits from a high-boiling-point solvent. Xylene, with a boiling point of approximately 140°C, is often chosen to facilitate the reaction under prolonged reflux, typically for around 48 hours, ensuring the complete formation of the salt.

For the subsequent generation of the phosphorus ylide from the phosphonium salt using a strong base, a polar aprotic solvent is preferred. Solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are effective because they enhance the stability of the ylide intermediate. The coupling of the ylide with benzaldehyde to form the stilbene (B7821643) backbone is generally efficient at ambient temperature and requires shorter reaction times, often between 2 to 6 hours.

Finally, the purification and hydrolysis stages also have specific solvent and temperature requirements. Non-polar solvents like n-heptane can be used to facilitate crystallization during purification. The hydrolysis of the methyl ester to the final carboxylic acid product is typically achieved with moderate heating, around 60°C, to prevent unwanted side reactions like decarboxylation. The influence of different solvents throughout a typical Wittig synthesis pathway is summarized in the table below.

Table 1: Solvent Impact on Reaction Efficiency in Wittig Synthesis

| Solvent | Boiling Point (°C) | Stage of Synthesis | Purpose |

|---|---|---|---|

| Xylene | 140 | Phosphonium Salt Formation | High-temperature reflux to ensure complete reaction. |

| Tetrahydrofuran (THF) | 66 | Ylide Generation | A polar aprotic solvent that stabilizes the ylide intermediate. |

| Dichloromethane (DCM) | 40 | Extraction | Used for workup and extraction of the product. |

Catalyst Systems and Ligand Effects in Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a powerful alternative to the Wittig reaction for preparing this compound. The efficacy of these reactions, which include the Heck, Suzuki, and Negishi couplings, is profoundly influenced by the choice of the palladium catalyst and, crucially, the associated ligands. researchgate.net

The ligand's role is to stabilize the palladium center and modulate its reactivity, which directly impacts the efficiency and selectivity of the catalytic cycle. nih.govrsc.org A wide array of phosphine-based ligands have been developed for this purpose. Simple ligands like triphenylphosphine (PPh₃) are commonly used, but more sophisticated ligands, such as Buchwald-type phosphines (e.g., t-BuXPhos) and bidentate phosphine ligands (e.g., dppf), often provide superior results, especially for challenging substrates. nih.govrsc.org

For instance, in Suzuki-Miyaura couplings, the choice of palladium source and ligand is critical. While a combination of Pd(OAc)₂ and a ligand like t-BuXPhos can be effective, pre-formed palladium complexes may offer better yields. researchgate.net Similarly, in Negishi couplings, different palladium-ligand systems can exhibit varying levels of performance. For the coupling of aryl bromides, a catalyst like PdCl₂(dtbpf) might be optimal, whereas for aryl chlorides, PdCl₂(amphos)₂ could be more responsive. researchgate.netnih.gov The ligand not only affects the reaction rate and yield but can also be used to control chemoselectivity in molecules with multiple reactive sites. rsc.org

Table 2: Examples of Catalyst/Ligand Systems in Cross-Coupling Reactions

| Coupling Reaction | Palladium Source | Ligand | Application/Effect |

|---|---|---|---|

| Amination | [PdCl(allyl)]₂ | cBRIDP® | Effective for constructing unsymmetrical triarylamines in water. researchgate.net |

| Suzuki-Miyaura | Pd(OAc)₂ | t-BuXPhos | General system, though inferior yields compared to some pre-catalysts. researchgate.net |

| Negishi | PdCl₂(dppf) | dppf | Good selectivity in the cross-coupling of aryl bromides. nih.gov |

Stereoselective Synthesis of E/Z Isomers

The geometry of the carbon-carbon double bond in this compound can exist in two forms: the E (trans) isomer and the Z (cis) isomer. Controlling the stereochemical outcome of the synthesis is often a critical objective.

The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, is well-known for its ability to selectively produce the E-alkene. This reaction involves a phosphonate ester, which, when reacted with a base like sodium hydride (NaH), forms a stabilized carbanion that then reacts with an aldehyde (in this case, benzaldehyde). This pathway preferentially yields the thermodynamically more stable trans (E) isomer of this compound.

In palladium-catalyzed reactions, such as the Negishi coupling, the choice of ligand can surprisingly dictate the stereochemical outcome. nih.gov Contrary to the common assumption that such reactions proceed with retention of configuration, specific ligand effects can lead to either retention or inversion of the double bond geometry. For example, by starting with a mixture of E/Z isomers of a β-bromostyrene, the use of the catalyst PdCl₂(Amphos)₂ can lead exclusively to the formation of the E-product. nih.gov This demonstrates that the catalyst system can be strategically chosen to control the isomerization process and achieve high stereoselectivity for the desired isomer. nih.gov

Industrial-Scale Synthesis Considerations and Scalability

Translating a laboratory-scale synthesis to an industrial process introduces a new set of challenges that must be addressed to ensure efficiency, safety, and economic viability. For the synthesis of this compound, key considerations include waste management, catalyst recovery, and process safety.

When using the Wittig reaction on a large scale, a significant drawback is the production of triphenylphosphine oxide (TPPO) as a stoichiometric byproduct. This creates a substantial waste stream that requires efficient filtration and disposal or recycling systems to manage.

For syntheses involving palladium-catalyzed coupling reactions, the recovery and reuse of the expensive palladium catalyst is a major economic and environmental consideration. Furthermore, the handling of large volumes of solvents necessitates robust solvent reuse and recycling protocols.

Process safety is another critical factor. The ylide generation step in a Wittig synthesis can be highly exothermic. To manage this on an industrial scale and mitigate the risk of thermal runaway, the use of continuous flow reactors is a potential solution. These systems offer superior heat transfer and control compared to traditional batch reactors, allowing for safer and more consistent production.

Advanced Spectroscopic Characterization and Structural Analysis of 4 2 Phenylethenyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by mapping the carbon and hydrogen framework. For 4-(2-phenylethenyl)benzoic acid, which has a molecular formula of C₁₅H₁₂O₂, NMR provides unambiguous evidence for the connectivity of its constituent atoms. The analysis is typically performed for the more stable trans isomer.

Proton (¹H) NMR for Vinylic and Aromatic Proton Assignments

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. In a typical solvent like deuterated acetone (B3395972) (acetone-d6), the proton signals for trans-stilbene-4-carboxylic acid are well-resolved. amazonaws.com

The carboxylic acid proton (-COOH) is highly deshielded and appears as a broad singlet far downfield, a characteristic feature for acidic protons. The two vinylic protons of the ethenyl bridge (-CH=CH-) appear as distinct doublets. Their large coupling constant (J value) is definitive for a trans configuration. The remaining signals correspond to the aromatic protons. The protons on the benzoic acid ring are chemically distinct from those on the unsubstituted phenyl ring due to the electronic influence of the carboxyl group. amazonaws.com

Table 1: ¹H NMR Spectroscopic Data for trans-4-(2-Phenylethenyl)benzoic Acid

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| ~11.10 | Singlet | - | 1H, -COOH |

| 8.04 | Doublet | 8.4 | 2H, Aromatic (ortho to -COOH) |

| 7.74 | Doublet | 8.5 | 2H, Aromatic (meta to -COOH) |

| 7.66 | Doublet | 7.8 | 2H, Aromatic |

Note: Specific assignments for vinylic protons within the multiplet can be complex without 2D data but are expected to have large J values (~16 Hz) typical of trans-alkenes.

Carbon (¹³C) NMR for Backbone and Functional Group Analysis

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The carboxyl carbon appears at the lowest field (highest chemical shift) due to the strong deshielding effect of the two oxygen atoms. The aromatic and vinylic carbons resonate in the intermediate region. amazonaws.com

The spectrum shows distinct signals for the carboxyl group, the two vinylic carbons, and the various aromatic carbons. The carbon atoms of the benzoic acid ring can be distinguished from those of the phenyl ring, and quaternary carbons (those without attached protons) are also identifiable. amazonaws.com

Table 2: ¹³C NMR Spectroscopic Data for trans-4-(2-Phenylethenyl)benzoic Acid

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 167.3 | Carboxyl Carbon (C=O) |

| 143.0 | Aromatic Quaternary Carbon |

| 138.0 | Aromatic Quaternary Carbon |

| 132.1 | Aromatic/Vinylic Carbon |

| 131.0 | Aromatic/Vinylic Carbon |

| 130.2 | Aromatic CH |

| 129.6 | Aromatic CH |

| 129.0 | Aromatic CH |

| 128.4 | Aromatic CH |

| 127.7 | Aromatic CH |

Note: Data recorded in acetone-d6. amazonaws.com Assignments differentiate the unique carbon environments in the molecule.

Two-Dimensional NMR Techniques for Connectivity Elucidation

While one-dimensional spectra provide chemical shifts, two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish the connectivity between atoms.

COSY: A ¹H-¹H COSY experiment would show cross-peaks between protons that are coupled to each other. This would definitively link the two vinylic protons and establish the coupling network within each of the two aromatic rings, confirming which protons are adjacent to one another.

HSQC: An HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This technique would allow for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum (except for the quaternary carbons) by linking it to its known proton signal from the ¹H NMR spectrum.

These 2D methods are invaluable for confirming the precise structural assignment of complex molecules like this compound.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, probes the functional groups within a molecule by measuring the vibrations of its chemical bonds.

Identification of Characteristic Functional Group Vibrations (e.g., Carboxyl, Ethenyl)

The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups.

Carboxyl Group (-COOH): This group gives rise to two very prominent features. The O-H stretching vibration appears as a very broad absorption band, typically in the 2500-3300 cm⁻¹ region, which is a hallmark of the hydrogen-bonded dimeric structures that carboxylic acids form in the solid state. The carbonyl (C=O) stretching vibration produces a strong, sharp absorption band typically found between 1680-1710 cm⁻¹.

Ethenyl Group (-CH=CH-): The C=C double bond stretch of the stilbene (B7821643) unit appears in the 1600-1650 cm⁻¹ region. For the trans isomer, a particularly diagnostic peak is the strong out-of-plane C-H bending vibration, which occurs around 965 cm⁻¹. The presence of this band is strong evidence for the trans geometry of the double bond.

Aromatic Rings: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. Aromatic C=C ring stretching vibrations result in several bands in the 1450-1600 cm⁻¹ region.

Vibrational Mode Assignments and Band Analysis

A detailed analysis of the vibrational spectra allows for the assignment of specific absorption bands to particular molecular motions. While a complete assignment requires theoretical calculations, the key diagnostic bands can be readily identified.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3300-2500 | Broad, Strong | O-H stretch (from -COOH, hydrogen-bonded) |

| ~3030 | Medium-Weak | Aromatic C-H stretch |

| 1710-1680 | Strong, Sharp | C=O stretch (from -COOH) |

| 1650-1600 | Medium | C=C stretch (ethenyl) |

| 1600-1450 | Medium-Strong | C=C stretch (aromatic rings) |

| 1320-1210 | Medium | C-O stretch (from -COOH) |

Raman spectroscopy provides complementary information. While the polar carboxyl groups (C=O, O-H) tend to give strong signals in the IR spectrum, the non-polar C=C bonds of the ethenyl and aromatic systems often produce strong signals in the Raman spectrum, making the two techniques highly synergistic for a complete vibrational analysis.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound. The analysis provides confirmation of the compound's molecular formula, C₁₅H₁₂O₂, which corresponds to a molecular weight of approximately 224.25 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 224. This peak, arising from the removal of a single electron, confirms the molecular mass of the compound. The subsequent fragmentation of this molecular ion provides valuable structural information. The fragmentation pattern can be predicted based on the known behavior of its constituent parts: a benzoic acid group and a stilbene-like framework.

Key fragmentation pathways for this compound include:

Loss of a hydroxyl radical (•OH): This is a common fragmentation for carboxylic acids, leading to the formation of a stable acylium ion. This would result in a fragment at m/z 207.

Loss of a carboxyl group (•COOH): Decarboxylation is another characteristic fragmentation. The loss of the entire carboxylic acid group as a radical would generate a fragment at m/z 179, corresponding to the stilbene cation.

Formation of the benzoyl cation: Cleavage of the bond between the benzoic ring and the ethenyl bridge can lead to the formation of the benzoyl cation, a common fragment for benzoic acid derivatives, at m/z 105. docbrown.info

Formation of the phenyl cation: Further fragmentation of the benzoyl cation through the loss of carbon monoxide (CO) can produce the phenyl cation at m/z 77. docbrown.info

The precise fragmentation pattern and the relative abundance of each fragment ion are critical for the unambiguous structural confirmation of the molecule.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass/Charge) | Proposed Fragment Ion | Formula of Fragment |

| 224 | Molecular Ion [M]⁺ | [C₁₅H₁₂O₂]⁺ |

| 207 | [M - OH]⁺ | [C₁₅H₁₁O]⁺ |

| 179 | [M - COOH]⁺ | [C₁₄H₁₁]⁺ |

| 105 | Benzoyl Cation | [C₇H₅O]⁺ |

| 77 | Phenyl Cation | [C₆H₅]⁺ |

This table is based on theoretical fragmentation patterns of similar chemical structures.

X-ray Diffraction Studies for Solid-State Structure Determination

For a compound like this compound, single-crystal X-ray diffraction would be employed to obtain a complete structural solution. This process involves growing a high-quality single crystal, which can be challenging. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is analyzed to build an electron density map, from which the atomic positions can be determined.

In the solid state, benzoic acid derivatives often form hydrogen-bonded dimers, where the carboxylic acid groups of two separate molecules associate through strong O-H···O hydrogen bonds. nih.gov It is highly probable that this compound also exhibits this dimeric structure in its crystal lattice.

Powder X-ray diffraction (XRPD) is another valuable technique, often used for phase identification and to confirm the purity of a bulk sample. units.it The XRPD pattern serves as a unique "fingerprint" for a specific crystalline form. units.it While a full crystal structure solution requires a single crystal, the powder pattern is essential for routine characterization and quality control. units.it

Table 2: Typical Crystallographic Data Obtainable from Single-Crystal XRD

| Parameter | Description |

| Crystal System | The symmetry system of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal structure. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal. |

| Z | The number of molecules per unit cell. |

| Bond Lengths (Å) | The distances between bonded atoms. |

| Bond Angles (°) | The angles between adjacent chemical bonds. |

| Torsion Angles (°) | The dihedral angles that define the molecular conformation. |

Note: Specific crystallographic data for this compound were not available in the consulted literature. This table represents the type of data generated in such a study.

Computational and Theoretical Chemistry of 4 2 Phenylethenyl Benzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the properties of molecular systems. For 4-(2-phenylethenyl)benzoic acid, also known as 4-stilbenecarboxylic acid, DFT calculations provide a comprehensive understanding of its fundamental characteristics at the atomic level. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set that determines the mathematical representation of the atomic orbitals.

Geometry Optimization and Molecular Structure

The first step in the computational analysis is the geometry optimization of the molecule. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The optimized structure provides crucial information about bond lengths, bond angles, and dihedral angles, which collectively define the molecular architecture.

Table 1: Predicted Geometrical Parameters of this compound (Illustrative) (Note: The following data is illustrative and would be derived from specific DFT calculations which are not publicly available.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=C (ethenyl) | ~1.34 Å |

| C-C (phenyl-ethenyl) | ~1.48 Å | |

| C-C (benzoic-ethenyl) | ~1.47 Å | |

| C=O (carboxyl) | ~1.22 Å | |

| C-O (carboxyl) | ~1.35 Å | |

| Bond Angle | C-C=C (ethenyl) | ~125° |

| Phenyl-C-C | ~126° | |

| Benzoic-C-C | ~127° | |

| Dihedral Angle | Phenyl-C=C-Benzoic | ~180° (trans) |

Electronic Structure Analysis

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller energy gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich stilbene (B7821643) moiety, while the LUMO would likely be distributed over the entire conjugated system, including the electron-withdrawing carboxylic acid group.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound (Illustrative) (Note: The following data is illustrative and would be derived from specific DFT calculations which are not publicly available.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.0 to -6.5 |

| LUMO Energy | -1.5 to -2.0 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface and color-coded to indicate regions of varying electrostatic potential. Red areas signify regions of high electron density and negative potential, which are susceptible to electrophilic attack. Conversely, blue areas represent electron-deficient regions with positive potential, indicating sites for nucleophilic attack. Green areas denote regions of neutral potential.

In the case of this compound, the MEP map would likely show a high negative potential around the oxygen atoms of the carboxylic acid group, making them potential sites for hydrogen bonding and interaction with electrophiles. The phenyl rings and the ethenyl bridge would exhibit a more neutral potential, while the acidic proton of the carboxyl group would be a site of high positive potential.

Vibrational Frequency Predictions and Spectroscopic Correlations

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding normal modes can be determined. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors inherent in the computational method, allowing for a more accurate comparison with experimental spectra.

The predicted vibrational spectrum of this compound would feature characteristic peaks corresponding to the stretching and bending modes of its functional groups. For instance, the C=O stretching of the carboxylic acid would appear as a strong band in the IR spectrum, typically around 1700-1750 cm⁻¹. The C=C stretching of the ethenyl group and the aromatic rings would also give rise to distinct peaks.

Table 3: Predicted and Experimental Vibrational Frequencies for Key Modes of this compound (Illustrative) (Note: The following data is illustrative and would be derived from specific DFT calculations and experimental data which are not publicly available.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | ~3500 | ~3400-2400 (broad) |

| C=O Stretch (Carboxylic Acid) | ~1710 | ~1680-1710 |

| C=C Stretch (Ethenyl) | ~1630 | ~1620-1640 |

| Aromatic C=C Stretch | ~1600, 1580 | ~1600, 1585 |

| C-O Stretch (Carboxylic Acid) | ~1290 | ~1280-1300 |

| Out-of-plane C-H Bend (trans-Ethenyl) | ~965 | ~960-970 |

Reactivity Indices and Localized Electron Functions

DFT calculations can also be used to determine various global and local reactivity descriptors. Global reactivity indices, such as chemical potential, hardness, and electrophilicity, are derived from the HOMO and LUMO energies and provide a general measure of the molecule's reactivity.

Localized reactivity can be analyzed through functions like the Fukui function, which identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, such analysis would likely indicate that the oxygen atoms of the carboxyl group are prone to nucleophilic attack, while certain carbon atoms in the aromatic rings and the ethenyl bridge might be susceptible to electrophilic attack. The Electron Localization Function (ELF) provides a measure of electron localization, which can be used to understand the nature of chemical bonds within the molecule.

Quantum Chemical Descriptors and Reactivity Site Prediction

Quantum chemical descriptors are numerical values calculated from the electronic structure of a molecule that quantify its reactivity and other properties. These descriptors for this compound can be predicted using DFT calculations.

Key descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Ionization Potential (IP): The energy required to remove an electron from the molecule.

Electron Affinity (EA): The energy released when a molecule gains an electron.

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.

Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. "Hard" molecules have a large HOMO-LUMO gap, while "soft" molecules have a small gap. physchemres.org

Electrophilicity Index (ω): This index quantifies the global electrophilic nature of a molecule. physchemres.org

These descriptors collectively predict that the most likely sites for electrophilic attack are the oxygen atoms and the π-system, while the carboxylic carbon is a primary site for nucleophilic attack.

Table 1: Predicted Quantum Chemical Descriptors (Note: The following values are illustrative, based on typical results for similar aromatic carboxylic acids from DFT calculations, and would require specific computation for this compound.)

| Descriptor | Predicted Value Range | Significance |

| HOMO Energy | -7.5 to -8.5 eV | Indicates nucleophilic character; relates to ionization potential. |

| LUMO Energy | -0.5 to -1.5 eV | Indicates electrophilic character; relates to electron affinity. |

| HOMO-LUMO Gap | 6.0 to 7.5 eV | High value suggests good kinetic stability. |

| Hardness (η) | 3.0 to 3.75 eV | Indicates resistance to deformation of electron cloud. physchemres.org |

| Electronegativity (χ) | 4.0 to 5.0 eV | Measures electron-attracting tendency. |

Solvent Effects on Electronic and Spectroscopic Properties

The electronic and spectroscopic properties of this compound are significantly influenced by the surrounding solvent. This phenomenon, known as solvatochromism, refers to the shift in the position of absorption or emission spectral bands when the polarity of the medium is changed. rsustnjogat.orgsciencepublishinggroup.com

Absorption Spectra: In non-polar solvents, the molecule exists with minimal interaction. As solvent polarity increases, the absorption spectrum can exhibit shifts. For molecules where the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a red shift (bathochromic shift) in the π-π* transition. rsustnjogat.orgbau.edu.lb Conversely, n-π* transitions often show a blue shift (hypsochromic shift) in polar, protic solvents due to the stabilization of the ground state through hydrogen bonding. bau.edu.lb

Emission (Fluorescence) Spectra: Solvent effects are often more pronounced in fluorescence spectra. The interaction of the solvent with the excited state of the molecule can lead to significant Stokes shifts (the difference between the absorption and emission maxima). In polar solvents, the excited molecule can reorient solvent molecules around it before emission, a process called solvent relaxation, which lowers the energy of the excited state and results in a red-shifted emission. researchgate.netijap-iq.com Studies on similar benzoic acid derivatives in ethanol-water mixtures show that solubility and solvation thermodynamics are highly dependent on the solvent composition and temperature. jbiochemtech.com

Table 2: Expected Solvatochromic Shifts in Spectroscopic Properties

| Solvent Property | Solvent Example | Expected Effect on λmax (Absorption) | Expected Effect on λmax (Emission) | Rationale |

| Non-Polar | Cyclohexane | Baseline | Baseline | Minimal solute-solvent interactions. sciencepublishinggroup.com |

| Polar Aprotic | Acetonitrile, DMF | Moderate Red Shift | Significant Red Shift | Stabilization of the more polar excited state via dipole-dipole interactions. rsustnjogat.org |

| Polar Protic | Ethanol, Water | Variable Shift | Large Red Shift | Strong stabilization of the excited state via hydrogen bonding and solvent relaxation. bau.edu.lbresearchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide critical insights into its conformational flexibility and the nature of its intermolecular interactions in condensed phases.

Conformational Analysis: The molecule is not perfectly planar. There is rotational freedom around the C-C single bond connecting the two aromatic rings via the ethenyl bridge. MD simulations can explore the potential energy surface associated with this rotation, revealing the most stable conformations. Studies on structurally related compounds show that steric hindrance can lead to a twisted conformation where the two phenyl rings are not coplanar. uky.edu This twisting angle is a key determinant of the molecule's crystal packing and electronic properties.

Intermolecular Interactions: In solution or in the solid state, this compound molecules interact with each other. A primary interaction, readily confirmed by MD simulations and experimental data on benzoic acids, is the formation of a centrosymmetric dimer through strong hydrogen bonds between the carboxylic acid groups of two molecules. uky.edu MD simulations can also quantify the strength and dynamics of these hydrogen bonds and other weaker interactions, such as π-π stacking between the stilbene units, which are crucial for understanding crystal growth and morphology. rsc.org

Chemical Reactivity and Derivatization Studies of 4 2 Phenylethenyl Benzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that readily participates in a variety of well-established chemical reactions.

Esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a fundamental transformation for modifying the properties of 4-(2-phenylethenyl)benzoic acid. This reaction is typically carried out by heating the carboxylic acid with an excess of the alcohol and a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). acs.orgacs.org The equilibrium of this reaction can be shifted towards the product side by removing the water formed during the reaction, often through azeotropic distillation. acs.org

The esterification of benzoic acid and its derivatives with various alcohols has been extensively studied. For instance, the reaction of benzoic acid with ethanol, catalyzed by an acid, yields ethyl benzoate, a compound with a characteristic fruity odor. nih.gov Microwave-assisted Fischer esterification has also been shown to be an efficient method for the synthesis of esters from substituted benzoic acids, with butanol being an effective solvent. usm.my The use of catalysts like niobium(V) chloride has also been reported for the direct esterification of carboxylic acids with benzyl (B1604629) alcohol. nih.gov

Table 1: Examples of Esterification Reactions of Benzoic Acid Derivatives This table is illustrative and provides examples of esterification reactions of benzoic acid and its derivatives with various alcohols. The conditions and yields can vary depending on the specific substrates and catalysts used.

| Carboxylic Acid | Alcohol | Catalyst | Reaction Conditions | Product | Yield (%) | Reference |

| Benzoic Acid | Ethanol | H₂SO₄ | Reflux | Ethyl Benzoate | ~65 (at equilibrium) | acs.org |

| 4-Fluoro-3-nitrobenzoic Acid | Butanol | H₂SO₄ (cat.) | Microwave, 130°C, 15 min | Butyl 4-fluoro-3-nitrobenzoate | High | usm.my |

| Benzoic Acid | Benzyl Alcohol | NbCl₅ | Room Temperature, 3 h | Benzyl Benzoate | Good | nih.gov |

| Benzoic Acid | Various Alcohols (Ethanol, Butanol, Hexanol) | Deep Eutectic Solvent | 75°C | Corresponding Benzoate Esters | 67.5 - 88.3 | dergipark.org.tr |

The carboxylic acid moiety of this compound can be readily converted to an amide through reaction with a primary or secondary amine. This transformation, known as amidation, typically requires the activation of the carboxylic acid, as direct reaction with an amine is often slow. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.govyoutube.com

Direct amidation methods have also been developed. For example, borate (B1201080) esters such as B(OCH₂CF₃)₃ can facilitate the direct synthesis of amides from carboxylic acids and amines under mild conditions. nih.gov Another approach involves the use of cyanoguanidine in the presence of a Brønsted superacid for the direct Friedel-Crafts carboxamidation of arenes, although this is less common for pre-formed carboxylic acids. lookchem.com The synthesis of N-substituted benzamides is of significant interest due to their presence in many biologically active compounds. nih.govresearchgate.netindexcopernicus.comresearchgate.netnih.gov

Table 2: Examples of Amide Formation from Carboxylic Acids This table presents general methods and examples for the formation of amides from carboxylic acids. The specific conditions and yields for this compound would require experimental optimization.

| Carboxylic Acid | Amine | Coupling Reagent/Method | Product | Yield (%) | Reference |

| General Carboxylic Acid | Primary/Secondary Amine | EDC, HOBt, DIPEA | N-Substituted Amide | Good | nih.gov |

| General Carboxylic Acid | Primary/Secondary Amine | B(OCH₂CF₃)₃ | N-Substituted Amide | Good to Excellent | nih.gov |

| Benzoic Acid | Aniline | DCC, DMAP | N-Phenylbenzamide | - | uq.edu.au |

| Various Carboxylic Acids | Various Amines | (2-(Thiophen-2-ylmethyl)phenyl)boronic acid | Corresponding Amides | High | organic-chemistry.org |

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), can occur under certain conditions, particularly at elevated temperatures. The mechanism of decarboxylation for aromatic carboxylic acids can be influenced by the presence of other functional groups on the aromatic ring. For α,β-unsaturated carboxylic acids like cinnamic acid and its derivatives, to which this compound is structurally related, decarboxylation can proceed through various pathways. rsc.orgresearchgate.net

One proposed mechanism for the decarboxylation of cinnamic acid derivatives involves a β-keto acid type pathway, which can be catalyzed by acids. researchgate.net The presence of a Lewis base can also catalyze the decarboxylation of cinnamic dicarboxylic acid. researchgate.net Studies on the decarboxylation of cannabinoid acids, which also possess a carboxylic acid group on an aromatic ring, have shown that the reaction often follows first-order kinetics and can be influenced by the reaction medium and the presence of other substituents. nih.govindexcopernicus.com For α-p-nitrophenyl-trans-cinnamic acids, the mechanism of decarboxylation has also been investigated. acs.org

Reactions Involving the Phenylethenyl Group

The carbon-carbon double bond in the phenylethenyl (stilbene) moiety is susceptible to a range of reactions, most notably photochemical transformations and reduction.

The stilbene (B7821643) unit in this compound is photoactive and can undergo several photochemical reactions upon exposure to ultraviolet (UV) light.

Photoisomerization: One of the most characteristic reactions of stilbenes is the reversible trans-cis (or E-Z) isomerization around the central double bond. researchgate.net Irradiation of the more stable trans-isomer can lead to the formation of the cis-isomer, establishing a photostationary state that is dependent on the excitation wavelength. researchgate.net The quantum yield of this photoisomerization can be substantial and is a key parameter in the study of photoswitchable molecules. researchgate.netnih.gov The presence of a strong, nonresonant IR field has been shown to enhance the cis to trans photoisomerization yield of stilbene in solution. nih.gov

Photodimerization: Upon irradiation in solution or in the solid state, stilbene and its derivatives can undergo [2+2] cycloaddition reactions to form cyclobutane (B1203170) dimers. lookchem.comnih.govrsc.org This photodimerization can lead to the formation of different stereoisomers (syn-head-to-head, anti-head-to-head, syn-head-to-tail, and anti-head-to-tail), with the product distribution often being dependent on the reaction medium and the arrangement of the molecules in the crystal lattice. nih.gov For example, the photolysis of 4'-chloro-4-stilbenecarboxylic acid in N,N-dimethylformamide (DMF) has been reported to yield mainly a syn head-to-head dimer. nih.gov The efficiency of photodimerization can be enhanced in hydroxylic solvents like methanol (B129727) and water due to the formation of solute-solute aggregates. lookchem.com

Table 3: Examples of Photochemical Reactions of Stilbene Derivatives This table provides examples of photochemical reactions for stilbene derivatives. The specific outcomes for this compound may vary based on reaction conditions.

| Substrate | Reaction | Conditions | Product(s) | Observations/Yield | Reference |

| trans-Stilbene | Photoisomerization | UV irradiation | cis-Stilbene | Reversible, reaches photostationary state | researchgate.netresearchgate.net |

| 4'-Chloro-4-stilbenecarboxylic acid | Photodimerization | UV irradiation in DMF | syn head-to-head dimer | Major product | nih.gov |

| Various Stilbene Derivatives | [2+2] Photodimerization | UV irradiation (340 nm) on DNA scaffold | Cyclobutane dimers | Rapid reaction without side products | rsc.org |

| trans-4-Acetylstilbene | Photoisomerization | UV irradiation | cis-4-Acetylstilbene | Quantum yield ≥0.3 |

The ethylenic double bond of the phenylethenyl group can be selectively reduced to a single bond through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). youtube.com This transformation converts the stilbene moiety into a 1,2-diphenylethane (B90400) structure, effectively saturating the double bond while leaving the aromatic rings and the carboxylic acid group intact under appropriate conditions.

The selective reduction of the double bond in the presence of other reducible functional groups, such as the carboxylic acid, is a key consideration. Catalytic hydrogenation with Pd/C is a common and effective method for the reduction of alkenes and alkynes. masterorganicchemistry.com While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the double bond and the carboxylic acid, milder reagents or specific catalytic systems can achieve selective reduction of the double bond. harvard.edu For instance, catalytic hydrosilylation has emerged as a method for the selective reduction of carboxylic acid derivatives, which could potentially be adapted for the selective reduction of the double bond in the presence of the carboxylic acid under specific conditions. nih.gov

Table 4: Examples of Hydrogenation/Reduction of Stilbene and Related Compounds This table illustrates the reduction of the carbon-carbon double bond in stilbene and related structures. Specific conditions for this compound would need to be determined experimentally.

| Substrate | Reagents | Product | Key Transformation | Reference |

| Stilbene | H₂, Pd/C | 1,2-Diphenylethane | Reduction of the C=C double bond | youtube.com |

| 4,4'-Stilbenedicarboxylic acid | Lithium aluminum hydride or Sodium borohydride | Corresponding diol with saturated bridge | Reduction of carboxylic acids to alcohols and C=C double bond | |

| Steroidal 4-ene-3-ketones | H₂, Pd/C, Ionic Liquid | 5β-Steroids | Stereoselective reduction of the C=C double bond | nih.gov |

Cycloaddition Reactions (e.g., Diels-Alder)

The carbon-carbon double bond within the styryl moiety of this compound makes it a potential dienophile for [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to create a six-membered ring. masterorganicchemistry.combartleby.com The reactivity of the dienophile is generally enhanced by the presence of electron-withdrawing groups.

While specific examples of this compound undergoing a classical Diels-Alder reaction with a standard diene are not extensively documented in the literature, the reactivity of the stilbene core structure in related cycloadditions has been studied. For instance, the stilbene double bond can participate in photochemical [2+2] and [4+2] cycloadditions. ru.nl A notable example is the reaction with singlet oxygen (¹O₂), where the main mechanism is proposed to be a [2+2] and [4+2] cycloaddition across the double bond. nih.gov

The general scheme for a Diels-Alder reaction involving a stilbene-like dienophile is presented below. The reaction is concerted, meaning all bonds are broken and formed in a single step. wikipedia.org

| Reactants | Reaction Type | Product | Key Features |

| Diene + Dienophile (e.g., this compound) | [4+2] Cycloaddition (Diels-Alder) | Substituted Cyclohexene | Forms a new six-membered ring; Concerted mechanism. |

| Stilbene derivative + Singlet Oxygen (¹O₂) | [2+2] or [4+2] Cycloaddition | Dioxetane or Endoperoxide | Photochemically induced reaction. nih.govresearchgate.net |

Electrophilic and Nucleophilic Aromatic Substitution on Phenyl Rings

The two distinct phenyl rings in this compound exhibit different reactivities towards aromatic substitution due to the electronic effects of their respective substituents.

Electrophilic Aromatic Substitution (EAS)

In an electrophilic aromatic substitution, an electrophile replaces an atom (typically hydrogen) on the aromatic ring. The regioselectivity is governed by the existing substituents.

On the Benzoic Acid Ring: This ring is substituted with two groups: the electron-withdrawing carboxylic acid (-COOH) group and the extended, conjugated styryl group. The -COOH group is strongly deactivating and a meta-director, meaning it slows down the reaction and directs incoming electrophiles to the position meta to it. vedantu.comquora.comyoutube.comyoutube.com The styryl group, by contrast, is generally an ortho, para-director. In such a competitive scenario, the powerful deactivating and meta-directing effect of the carboxylic acid group typically dominates. Therefore, electrophilic substitution on this ring, such as nitration or halogenation, is expected to be sluggish and yield predominantly the product substituted at the 3-position (meta to the carboxyl group). For example, nitration using a mixture of nitric acid and sulfuric acid would be predicted to form 3-nitro-4-(2-phenylethenyl)benzoic acid. quora.comtruman.edu

On the Terminal Phenyl Ring: This ring is substituted by the -(ethenyl)benzoic acid group. This entire substituent is electron-withdrawing due to the influence of the carboxylic acid, thus it deactivates this phenyl ring towards electrophilic attack and directs incoming electrophiles to the meta positions (positions 3' and 5').

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on the ring, is less common for this molecule. NAS reactions typically require the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to a suitable leaving group (like a halogen). Since this compound lacks these features, it is not expected to undergo NAS under standard conditions.

Synthesis of Novel Derivatives and Analogues

The structural components of this compound provide multiple sites for chemical modification to generate a diverse library of new compounds.

The alkene-like double bond of the styryl bridge is a key site for chemical reactions.

Addition Reactions: The double bond can undergo classic electrophilic addition reactions. For example, bromination with Br₂ proceeds via a cyclic bromonium ion intermediate to yield the corresponding 1,2-dibromo derivative. wikipedia.orgcentre.edu

Epoxidation: The double bond can be oxidized to form an epoxide (an oxirane ring). This reaction can be carried out using peroxy acids. Studies on related aminostilbenes have shown that epoxidation of the double bond is a significant metabolic pathway. tandfonline.comnih.gov The resulting epoxide is a versatile intermediate for further synthesis.

Isomerization: The thermodynamically stable trans (or E) isomer of the stilbene unit can be converted to the cis (or Z) isomer upon UV irradiation, a classic example of photochemical isomerization. wikipedia.org

Table of Reactions at the Styryl Moiety

| Reaction | Reagents | Product Type | Reference |

|---|---|---|---|

| Bromination | Br₂, or HBr/H₂O₂ | 1,2-dibromo-1,2-diphenylethane derivative | wikipedia.orgcentre.edu |

| Epoxidation | Peroxy acids (e.g., H₃PO₅), or tert-butyl hydroperoxide | 1,2-diphenyloxirane derivative | wikipedia.org |

| Carbolithiation | Alkyllithiums (e.g., t-BuLi) | Lithiated intermediate for further substitution | acs.org |

As discussed in section 4.3, the benzoic acid ring can undergo electrophilic substitution, primarily at the position meta to the carboxylic acid group. This provides a route to introduce new functional groups. For instance, nitration introduces a nitro group, which can then be reduced to an amine, providing a handle for further conjugation.

The carboxylic acid group is an excellent anchor point for conjugating this compound to other molecular architectures, such as polymers, biomolecules, or materials for optoelectronics.

Amide and Ester Formation: The most common conjugation strategy involves converting the carboxylic acid to an amide or an ester. Reaction with an amine (R-NH₂) or an alcohol (R-OH) under standard coupling conditions (e.g., using a carbodiimide) yields the corresponding amide or ester, effectively tethering the stilbene unit to the "R" group. This approach has been used to attach related benzoic acid derivatives to various scaffolds. nih.gov

Schiff Base and Metal Complex Formation: The core structure can be modified to facilitate other types of conjugation. For example, if the parent compound is first converted to an aldehyde (e.g., 4-formyl-stilbene), it can react with amines to form Schiff bases. These, in turn, can act as ligands to coordinate with metal ions, forming complex organometallic structures. google.com

Advanced Applications in Materials Science

Organic Electronic and Optoelectronic Materials

The conjugated π-system of the stilbene (B7821643) unit in 4-(2-phenylethenyl)benzoic acid imparts favorable electronic and photophysical properties, making it a candidate for use in various organic electronic and optoelectronic devices.

Light-Emitting Materials and Fluorescent Probes

While this compound itself is not a primary light-emitting material, its structural motif, the stilbene dicarboxylate, has been successfully incorporated as a linker in the fabrication of luminescent metal-organic frameworks (MOFs). nih.govrsc.org The rigidification of the stilbene linker upon coordination to metal ions, particularly d¹⁰ metals like zinc and cadmium, can lead to bright and well-resolved luminescence. nih.gov This phenomenon is attributed to the suppression of non-radiative decay pathways that are active in the flexible, uncoordinated molecule. researchgate.net

The emission properties of these stilbene-based MOFs can be tuned by the choice of the metal ion. For instance, MOFs constructed with zinc and cadmium exhibit strong fluorescence, while those with paramagnetic ions like manganese and cobalt show weaker emission due to quenching effects. nih.gov The luminescence of these materials can also be sensitive to their local environment, making them potential candidates for fluorescent probes. For example, the emission of zinc-stilbene dicarboxylate MOFs has been shown to be sensitive to the presence of guest molecules. researchgate.net

Lanthanide-based MOFs incorporating ligands with similar chromophoric units have also been extensively studied for their unique luminescent properties, which arise from energy transfer from the organic linker to the lanthanide ion. nih.govmdpi.com This "antenna effect" can result in sharp, characteristic emission bands of the lanthanide ions. nih.gov Europium- and terbium-based MOFs, for example, are known for their strong red and green luminescence, respectively, and their potential application as sensors. mdpi.comnih.gov

Charge Transport and Semiconducting Properties

The incorporation of stilbene-based linkers into MOFs can create pathways for charge transport through the framework. The conductivity of these materials is highly dependent on the degree of orbital overlap between the linkers and the metal nodes. researchgate.net Research on MOFs has shown that they can exhibit semiconductor behavior, with the ability to generate photoinduced charge separation. nih.govrsc.org For example, MOF-5, a well-studied zinc-based MOF, has been shown to behave as a semiconductor with a measurable band gap and the ability to facilitate photoinduced electron transfer. nih.gov The charge transport properties of columnar liquid crystals based on pyrene (B120774) derivatives, which share structural similarities with the phenylethenyl group, have shown hole mobilities on the order of 0.1 cm²/Vs. beilstein-journals.org This suggests that materials incorporating the this compound moiety could possess useful semiconducting properties, although further specific studies are required.

Ligands for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The carboxylic acid group of this compound makes it an excellent candidate for use as an organic linker in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. researchgate.netnih.gov The rigid and linear nature of the stilbene backbone allows for the construction of well-defined and porous structures.

Design and Synthesis of MOF Linkers

The synthesis of MOFs involves the self-assembly of metal ions or clusters with organic linkers. The geometry and functionality of the linker are critical in determining the resulting framework's topology, porosity, and properties. researchgate.netnih.gov this compound and its dicarboxylate analogue, trans-4,4'-stilbene dicarboxylate, are examples of ditopic linkers that can connect two metal centers. nih.gov

The synthesis of MOFs using these linkers is typically carried out under solvothermal conditions, where the metal salt and the linker are dissolved in a high-boiling point solvent and heated in a sealed vessel. nih.govresearchgate.net The choice of solvent, temperature, and the ratio of reactants can influence the final crystal structure. rsc.org For instance, the reaction of metal nitrates with trans-4,4'-stilbene dicarboxylate in DMF has been used to synthesize a series of isostructural 2D layered MOFs. nih.gov The use of different isomers of the stilbene linker, such as the (Z)-isomer of 4,4'-stilbene dicarboxylic acid, can lead to the formation of new and unique framework topologies. nih.govchemrxiv.orgrsc.org

Table 1: Examples of MOFs Synthesized with Stilbene-Based Linkers

| MOF Designation | Metal Ion(s) | Linker | Resulting Structure | Reference |

| 1 | Zn | trans-4,4'-stilbene dicarboxylate | 2-D layered structure | nih.gov |

| 2 | Cd | trans-4,4'-stilbene dicarboxylate | 2-D layered structure | nih.gov |

| 3 | Mn | trans-4,4'-stilbene dicarboxylate | 2-D layered structure | nih.gov |

| 5 | Zn, Cd | trans-4,4'-stilbene dicarboxylate | 2-D layered structure | nih.gov |

| lmj1 topology MOFs | Lanthanides | (Z)-4,4'-stilbene dicarboxylic acid | 3D microporous frameworks | nih.govchemrxiv.orgrsc.org |

Structure-Property Relationships in MOF Architectures

The properties of MOFs are intrinsically linked to their crystal structure. The arrangement of the this compound linkers and the metal nodes dictates the pore size and shape, which in turn affects the material's capacity for gas storage and separation. The luminescence of stilbene-based MOFs is also highly dependent on the structure, with factors such as the distance and orientation between adjacent stilbene linkers influencing the emission properties. nih.gov For example, co-facial arrangements of stilbene units can lead to excimer formation and a red-shift in the emission spectrum. rsc.org

The rigidity of the framework, imparted by the stilbene linker, contributes to the thermal stability of the MOF. nih.gov Furthermore, the specific coordination environment of the metal ions and the presence of open metal sites can play a crucial role in the catalytic activity of the MOF. rsc.orgcapes.gov.brrsc.orgmanchester.ac.uk The ability to systematically modify the linker, for instance by introducing different functional groups, allows for the fine-tuning of the MOF's properties for specific applications. rsc.org

Photocatalytic Applications (e.g., CO2 Reduction, Hydrogen Evolution)

The semiconducting and light-absorbing properties of MOFs constructed with photoactive linkers like this compound make them promising candidates for photocatalysis. mdpi.comcapes.gov.br These materials can harness light energy to drive chemical reactions such as the reduction of carbon dioxide (CO₂) into valuable fuels and the production of hydrogen (H₂) from water. nih.govchemrxiv.orgnih.govresearchgate.net

For CO₂ reduction, the porous nature of MOFs allows for high CO₂ adsorption, concentrating the substrate near the catalytically active sites. nih.govmdpi.com Upon light irradiation, the organic linker can act as a photosensitizer, absorbing light and transferring an electron to the metal node, which then catalyzes the reduction of CO₂. researchgate.net While specific performance data for MOFs based on this compound in CO₂ reduction is limited, related systems have shown promising results. For example, MOFs incorporating copper-based photosensitizers have demonstrated significant enhancement in photocatalytic CO₂ reduction compared to their homogeneous counterparts. nih.gov

In the context of hydrogen evolution, MOFs can act as scaffolds to support catalytically active metal nanoparticles or can themselves possess catalytic activity. researchgate.net The organic linkers can absorb light and generate charge carriers (electrons and holes) that participate in the water-splitting reaction. Titanium-based MOFs, for instance, have been investigated for photocatalytic hydrogen evolution, showing significant production rates under simulated solar light. chemrxiv.org The development of MOFs with linkers like this compound offers the potential to create efficient and robust photocatalysts for clean energy production.

Components in Polymer Synthesis and Engineering

This compound serves as a versatile building block in the creation of novel polymeric materials. Its unique bifunctional structure, containing both a carboxylic acid group and a polymerizable styryl group, allows for its integration into polymer chains through various reaction mechanisms.

Monomer for Polymerization Reactions

This compound is identified as an organic monomer suitable for applications in materials science and polymer development. Its value as a monomer stems from its two reactive sites. The carboxylic acid function allows it to participate in step-growth polymerization, such as polycondensation reactions, to form polyesters or polyamides. Simultaneously, the phenylethenyl group (a styryl group) can undergo chain-growth polymerization, typically through free-radical or controlled radical polymerization techniques.

This dual reactivity makes it a candidate for synthesizing highly functional polymers. For instance, incorporating this monomer into a polymer backbone can introduce photoactive styryl units, which can be valuable for creating photoresponsive or photo-cross-linkable materials. The presence of the rigid aromatic and stilbene-like core within the monomer unit can also impart desirable thermal and mechanical properties to the resulting polymer.

Table 1: Properties of this compound Relevant to Polymerization

| Property | Value / Description | Significance in Polymerization |

| Molecular Formula | C₁₅H₁₂O₂ | Defines the repeating unit's mass and composition. |

| Molecular Weight | 224.25 g/mol nih.gov | Influences the stoichiometry of polymerization reactions. |

| Reactive Groups | Carboxylic Acid (-COOH), Ethenyl (-CH=CH-) | Enables participation in both condensation and addition polymerization. |

| Physical Form | Solid sigmaaldrich.com | Requires dissolution in a suitable solvent for most polymerization reactions. |

Cross-linking Agents

The bifunctional nature of this compound also positions it as a potential cross-linking agent. mdpi.com Cross-linking is a critical process in polymer engineering that creates a three-dimensional network, transforming thermoplastic materials into thermosets with enhanced mechanical strength, thermal stability, and chemical resistance.

This molecule can be integrated into a polymer structure in a two-step process. First, the ethenyl group can be polymerized to form a linear polymer chain with pendant carboxylic acid groups. Subsequently, these acid groups can react with a suitable co-monomer or an external cross-linking agent containing functional groups like hydroxyls or amines to form the network. Alternatively, in a system with other reactive monomers, both the vinyl and carboxylic acid groups could participate in forming cross-links simultaneously. The use of benzoic acid derivatives for creating functional cross-links has been demonstrated, for example, in the formation of pH-responsive benzoic-imine bonds in hydrogels. nih.gov

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. This compound, with its ability to form directional hydrogen bonds and engage in π-π stacking, is an excellent candidate for designing self-assembled, higher-order structures.

Formation of Hydrogen-Bonded Networks

The carboxylic acid group is a powerful and reliable functional group for directing self-assembly through hydrogen bonding. In the case of this compound, the most prominent interaction is the formation of a robust O-H···O hydrogen bond between two molecules. This typically results in the creation of a centrosymmetric dimer, a common and stable supramolecular synthon in virtually all benzoic acid derivatives. nih.govuky.edu

These dimeric units can then act as larger building blocks, assembling into more complex architectures. Depending on other intermolecular forces, such as weaker C-H···O interactions or π-π stacking between the phenyl and styryl rings, these dimers can organize into one-dimensional chains, two-dimensional layers, or three-dimensional networks. researchgate.netresearchgate.net The study of related benzoic acid compounds shows that these hydrogen-bonded networks are a recurring motif, governing the assembly in the solid state. researchgate.netmdpi.com

Table 2: Hydrogen Bonding in Benzoic Acid Derivatives

| Interaction Type | Description | Role in Supramolecular Assembly |

| O-H···O | Strong hydrogen bond between carboxylic acid groups of two molecules. | Forms the primary dimeric synthon, the fundamental building block. nih.govuky.edu |

| C-H···O | Weaker hydrogen bond between a carbon-hydrogen bond and an oxygen atom. | Connects the primary dimers into larger chains or layers. researchgate.netresearchgate.net |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Contributes to the overall stability of the 3D crystal lattice. rsc.org |

Crystal Engineering and Polymorphism

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, and polymorphism—the ability of a compound to exist in more than one crystal form—is a key aspect of this field. This compound possesses the structural features that often lead to polymorphism. uky.edu

The molecule has conformational flexibility due to the potential for rotation around the single bonds of the ethenyl linker. uky.edumdpi.com Different molecular conformations can pack in distinct ways in the crystal lattice, giving rise to different polymorphs. These polymorphs, while chemically identical, can exhibit different physical properties such as melting point, solubility, and stability. Studies on similar substituted benzoic acids have shown that subtle changes in molecular conformation and intermolecular interactions, particularly hydrogen-bonding patterns (e.g., dimers versus catemer chains), are the primary origin of polymorphism. mdpi.com The specific arrangement of molecules and the presence of different polymorphs can be identified using techniques like powder X-ray diffraction (PXRD). uky.edu

Table 3: Factors Influencing Polymorphism in Benzoic Acid Derivatives

| Factor | Description | Consequence |

| Conformational Flexibility | Rotation around single bonds leading to different molecular shapes (e.g., planar vs. twisted). | Allows for different packing arrangements in the solid state. uky.edumdpi.com |

| Hydrogen-Bonding Motifs | Molecules can connect via different patterns, such as the common acid-acid dimer or the less common catemer (chain) synthon. | Results in distinct crystal lattices with varying stabilities. mdpi.com |

| Substitution Pattern | The position and nature of substituents on the benzoic acid ring. | Can introduce steric effects or additional intermolecular interactions that favor one polymorph over another. uky.edu |

| Crystallization Conditions | Solvent, temperature, and cooling rate can influence which polymorphic form nucleates and grows. rsc.org | Allows for selective crystallization of a desired form. |

Photophysical Properties and Photochemistry of 4 2 Phenylethenyl Benzoic Acid

UV-Vis Absorption Spectroscopy and Electronic Transitions

The electronic absorption spectrum of trans-4-(2-phenylethenyl)benzoic acid, also known as trans-4-stilbenecarboxylic acid, is characterized by a notable long-wavelength absorption band. researchgate.netresearchgate.net This absorption is a key feature in understanding the molecule's photochemistry.

In various solvents, trans-4-stilbenecarboxylic acid and its corresponding salt, sodium trans-4-stilbenecarboxylate, display a nearly identical long-wavelength absorption band at approximately 319 nm. researchgate.netresearchgate.net This absorption is assigned to the first spin-allowed π → π* electronic transition, designated as S₀ → S₁. researchgate.netresearchgate.net This transition involves the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), both of which are associated with the conjugated π-system of the stilbene (B7821643) core.

The triplet energies (ET) of the isomers are also a critical aspect of their electronic structure. For the trans isomer, the triplet energy is approximately 2.13 eV. nih.gov The cis isomer possesses a higher triplet energy of about 2.47 eV. nih.gov This difference in triplet state energies is significant for the photochemical pathways available to each isomer upon excitation.

UV-Vis Absorption and Triplet Energy Data

| Property | Value | Compound |

|---|---|---|

| Absorption Maximum (λmax) | 319 nm | trans-4-Stilbenecarboxylic acid |

| Triplet Energy (ET) | ~2.13 eV | trans-4-Stilbenecarboxylic acid |

| Triplet Energy (ET) | ~2.47 eV | cis-4-Stilbenecarboxylic acid |

Fluorescence and Phosphorescence Spectroscopy

trans-4-Stilbenecarboxylic acid and its salt form are known to be fluorescent. researchgate.net This emission originates from the relaxation of the molecule from its first excited singlet state (S₁) back to the ground state (S₀). However, detailed fluorescence emission spectra for the free acid are not extensively reported in the reviewed literature.

Interestingly, the fluorescence of trans-4-stilbenecarboxylic acid can be completely quenched when it is coordinated to certain metal ions. researchgate.net For instance, in complexes with rhodium(III) and iridium(III), such as [Rh(NH₃)₅(TSC)]²⁺ and [Ir(NH₃)₅(TSC)]²⁺ (where TSC is trans-4-stilbenecarboxylate), the emission is quenched due to efficient intramolecular energy transfer processes. cas.cz

Information regarding the phosphorescence of 4-(2-phenylethenyl)benzoic acid is scarce in the scientific literature. This suggests that at room temperature, non-radiative decay processes or other photochemical pathways may be more dominant than phosphorescence from the triplet state.

Luminescence Quantum Yields and Lifetimes

Energy Transfer Processes

This compound can participate in significant energy transfer processes, which are fundamental to its photochemical reactivity. One prominent example is triplet-triplet energy transfer (TET). nih.gov In a system containing cesium lead bromide (CsPbBr₃) nanocrystals as a photosensitizer, photoexcitation of the nanocrystals is followed by energy transfer to trans-4-stilbenecarboxylic acid. nih.gov For this process to be efficient, the bandgap of the nanocrystal must be in resonance with, or greater than, the triplet energy of the acceptor molecule. nih.gov For instance, 3.5 nm-sized CsPbBr₃ nanocrystals with an excitonic peak at about 455 nm (2.73 eV) can effectively transfer energy to trans-4-stilbenecarboxylic acid, which has a triplet energy of approximately 2.13 eV. nih.gov

Intramolecular energy transfer is another important process, particularly when the molecule is part of a larger assembly. In pentaamminecobalt(III) complexes of trans-4-stilbenecarboxylic acid and its derivatives, fluorescence studies suggest that an intramolecular excitation energy transfer occurs from the first excited singlet state of the stilbene ligand to the cobalt metal center. cas.cz This results in the formation of a charge-transfer triplet-excited state of the complex. cas.cz The efficiency of this energy transfer appears to decrease as the number of methylene (B1212753) groups separating the stilbene chromophore from the metal center increases. cas.cz

Mechanistic Studies of Photochemical Transformations

The photochemistry of this compound is primarily characterized by two types of reactions: trans-cis photoisomerization and [2+2] photodimerization.

The trans-cis isomerization of the stilbene moiety is a well-documented photochemical process. researchgate.net Upon absorption of light, the molecule is promoted to an excited state, from which it can undergo a conformational change around the central carbon-carbon double bond. While the S₁ state of the free ligand is assumed to initiate the isomerization, studies on its metal complexes suggest that the first triplet state (T₁) of the coordinated ligand is the photoactive excited state. researchgate.net This is supported by the fact that the isomerization occurs even when the fluorescence from the S₁ state is quenched. researchgate.net The triplet mechanism is further substantiated by sensitization experiments, such as the energy transfer from perovskite nanocrystals. nih.gov

Another significant photochemical transformation is [2+2] photodimerization, which is more prevalent in the solid state or in constrained environments. While direct studies on the photodimerization of this compound are limited, extensive research on the closely related compound, 4'-chloro-4-stilbenecarboxylic acid, provides valuable insights. When intercalated in the constrained environment of hydrotalcite clays, 4'-chloro-4-stilbenecarboxylic acid undergoes photodimerization to yield mainly a syn head-to-head dimer. researchgate.net This reaction is governed by the molecular alignment and packing within the clay interlayers. researchgate.net Acyclic olefins, which typically favor cis-trans isomerization in solution, can exclusively dimerize to form cyclobutanes when favorably packed in a crystalline state. researchgate.net This suggests that under appropriate conditions, such as in a crystal lattice or other organized media, this compound would likely undergo [2+2] cycloaddition to form cyclobutane (B1203170) derivatives.

Mechanistic Investigations of Key Chemical Transformations Involving 4 2 Phenylethenyl Benzoic Acid

Elucidation of Reaction Pathways in Synthesis

The formation of the characteristic stilbene (B7821643) core of 4-(2-phenylethenyl)benzoic acid can be efficiently achieved through carbon-carbon bond-forming reactions. The Wittig reaction and Heck coupling represent powerful and versatile strategies for this transformation.

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. libretexts.org For the synthesis of this compound, this can be accomplished by two primary routes:

Route A: The reaction of benzaldehyde (B42025) with a phosphonium ylide derived from 4-(halomethyl)benzoic acid.

Route B: The reaction of 4-formylbenzoic acid with a phosphonium ylide derived from a benzyl (B1604629) halide.